

The Structure-Activity Relationship of (+)-Darunavir: An In-depth Technical Guide

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Compound of Interest

Compound Name: (+)-Darunavir

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Abstract

(+)-Darunavir is a potent, second-generation HIV-1 protease inhibitor that has become a cornerstone of highly active antiretroviral therapy (HAART). Its design represents a pinnacle of structure-based drug design, featuring a high affinity for the HIV-1 protease active site and a formidable genetic barrier to the development of drug resistance. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of **(+)-Darunavir**. We will delve into the critical molecular interactions that govern its potent inhibitory activity, explore the effects of structural modifications at key positions (P1, P2, P1', and P2'), and present quantitative data to illustrate these relationships. Furthermore, this guide details the key experimental protocols for evaluating the efficacy of Darunavir analogs and visualizes the intricate relationships and workflows inherent in its SAR studies.

Introduction: The Molecular Basis of Darunavir's Potency

HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized Gag and Gag-Pol polyproteins into mature, functional proteins, a process essential for the production of infectious virions.^[1] Darunavir inhibits this process by binding with very high affinity to the protease active site.^[2] Its exceptional potency and high genetic barrier to resistance are attributed to two key structural features: its ability to form extensive hydrogen

bonds with the backbone of the protease active site and its snug fit within the substrate envelope.[2][3]

The darunavir molecule can be conceptually divided into several key regions that interact with the corresponding subsites of the HIV-1 protease active site: the P2, P1, P1', and P2' ligands. The central hydroxyethylamine core mimics the transition state of the natural peptide substrate.

Structure-Activity Relationship (SAR) Studies

The development of Darunavir and its subsequent SAR studies have been guided by the principle of maximizing interactions with the protease, particularly with its highly conserved backbone atoms. This strategy has proven effective in maintaining potency against mutant viral strains where side-chain mutations might otherwise confer resistance.[3]

The Critical Role of the P2 Moiety: The Bis-Tetrahydrofuran (bis-THF) Ligand

The P2 ligand of Darunavir, the (3R,3aS,6aR)-bis-tetrahydrofurylurethane (bis-THF), is a privileged structure that plays a pivotal role in its high affinity.[3][4] This moiety forms strong hydrogen bonds with the backbone amide nitrogens of Asp29 and Asp30 in the S2 subsite of the protease.[5] These interactions are crucial for anchoring the inhibitor in the active site and are less susceptible to disruption by mutations in the amino acid side chains.

While comprehensive quantitative SAR data for a wide range of bis-THF modifications is not readily available in a single source, the existing literature consistently emphasizes the importance of this specific stereoisomer for optimal activity.[6] Modifications to the bis-THF ring have been explored, with some showing interesting activity against wild-type and multi-PI resistant HIV-1 mutants.[5][7]

Modifications at the P1' Position

The P1' position of Darunavir, occupied by an isobutyl group, interacts with the S1' subsite of the protease. SAR studies have shown that the size and hydrophobicity of this group are critical.

- Larger hydrophobic groups: Introduction of larger hydrophobic ligands, such as phenyl ethyl or diphenyl propyl, at the P1' position generally leads to reduced activity.[8][9] This is likely

due to steric hindrance and disruption of the optimal conformation within the S2' pocket.[8]

- **Phosphonate Modifications:** Analogs with a P1 phosphonate modification, in combination with larger hydrophobic P1' groups, have shown substantially improved potency against highly mutated and resistant HIV-1 protease variants.[10]

Table 1: SAR of Darunavir Analogs with Modifications at the P1' Position

Compound ID	P1' Modification	HIV-1 Protease Inhibition Ki (nM)	Fold Change vs. Darunavir	Reference
Darunavir	Isobutyl	1.87	1.0	[8]
5ba	Phenyl ethyl	18.40	9.8	[8]
5be	Phenyl ethyl derivative	35.84	19.2	[8]
5cg	Diphenyl propyl	> 100	> 53.5	[8]
GS-8374	Phosphonate + larger hydrophobic moiety	0.32 (against KY24 mutant)	N/A (mutant strain)	[10]

Note: Data for GS-8374 is against a resistant mutant and not directly comparable to wild-type inhibition of other analogs.

Modifications at the P2' Position

The P2' position of Darunavir features a 4-aminophenylsulfonamide moiety that interacts with the S2' subsite. This region has been a fertile ground for modifications to enhance potency and improve resistance profiles.

- **Aromatic Substitutions:** The introduction of halogen (fluoro, chloro) and alkoxy functionalities on the phenyl ring of the sulfonamide can lead to analogs with superior activity compared to Darunavir.[8][9] For instance, analogs with dichloro and methoxy substitutions have shown improved inhibitory constants.[8]

- Amide Derivatives: Modification of the 4-amino group to various amide derivatives has yielded compounds with potent picomolar enzyme inhibitory activity, although this did not always translate to improved antiviral activity in cell-based assays.

Table 2: SAR of Darunavir Analogs with Modifications at the P2' Position

Compound ID	P2' Modification	HIV-1 Protease Inhibition Ki (nM)	Antiviral Activity IC50 (nM)	Reference
Darunavir	4-aminophenylsulfonamide	1.87	~5-10	[8]
5aa	4-amino-(3-fluoro)phenylsulfonamide	1.54	N/A	[8]
5ac	4-amino-(3,5-dichlorophenylsulfonamide	0.31	N/A	[8]
5ad	4-amino-(2,5-dichlorophenylsulfonamide	0.71	N/A	[8]
5ae	4-amino-(3-methoxy)phenylsulfonamide	0.28	N/A	[8]
5af	4-amino-(3-ethoxy)phenylsulfonamide	1.11	N/A	[8]
4b	N-acetamide derivative	0.0006	~10-fold less than DRV	

N/A: Not available in the cited source.

Experimental Protocols

The evaluation of Darunavir analogs relies on a suite of standardized biochemical and cell-based assays to determine their inhibitory potency, antiviral activity, and cytotoxicity.

HIV-1 Protease Fluorogenic Inhibition Assay

This is a primary biochemical assay to determine the direct inhibitory activity of a compound against the purified HIV-1 protease enzyme.

Principle: The assay utilizes a synthetic peptide substrate that contains a fluorophore and a quencher pair. In the absence of an inhibitor, the protease cleaves the peptide, separating the fluorophore from the quencher, resulting in an increase in fluorescence. An effective inhibitor prevents this cleavage, leading to a stable, low fluorescence signal.

Detailed Protocol:

- **Reagent Preparation:**
 - Assay Buffer: 50 mM Sodium Acetate, pH 5.5.
 - HIV-1 Protease Working Solution: The enzyme is diluted to a pre-determined optimal concentration in cold assay buffer immediately before use.
 - Fluorogenic Substrate Working Solution: The substrate is diluted in assay buffer to the final desired concentration.
 - Test Compounds: Compounds are typically dissolved in DMSO to create stock solutions and then serially diluted.
- **Assay Procedure:**
 - In a 96-well black microplate, add the test compound dilutions.
 - Add the HIV-1 protease working solution to all wells except for the "no enzyme" control.
 - Incubate the plate at room temperature for 15 minutes.

- Initiate the reaction by adding the substrate working solution to all wells.
- Measure the fluorescence kinetically over a period of 1-3 hours at 37°C using a fluorescence plate reader with excitation and emission wavelengths appropriate for the substrate (e.g., Ex/Em = 330/450 nm).

- Data Analysis:
 - The rate of reaction is determined from the linear portion of the fluorescence versus time curve.
 - The percent inhibition is calculated for each inhibitor concentration.
 - The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a sigmoidal dose-response curve. The Ki value can be subsequently calculated using the Morrison equation.

Cell-Based Anti-HIV Assay (MT-4 Cells)

This assay evaluates the ability of a compound to inhibit HIV-1 replication in a cellular context. MT-4 cells, a human T-cell line, are highly susceptible to HIV infection and exhibit significant cytopathic effects upon infection.[\[11\]](#)

Principle: The viability of MT-4 cells is measured in the presence of HIV-1 and varying concentrations of the test compound. An effective antiviral agent will protect the cells from virus-induced cell death.

Detailed Protocol (MTT Assay):

- Cell Culture and Infection:
 - Seed MT-4 cells in a 96-well plate.
 - Add serial dilutions of the test compound.
 - Infect the cells with a stock of HIV-1. Include virus control (cells + virus) and cell control (cells only) wells.

- Incubate the plate at 37°C in a 5% CO₂ incubator for 4-5 days.
- Cell Viability Measurement (MTT):
 - After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Live cells will metabolize MTT into purple formazan crystals.
 - Add a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
 - Read the absorbance at 570 nm using a microplate reader.
- Data Analysis:
 - The percentage of cell protection is calculated for each compound concentration relative to the virus and cell controls.
 - The EC₅₀ value (the concentration of the compound that protects 50% of the cells from virus-induced death) is determined from the dose-response curve.

Cytotoxicity Assay

This assay is crucial to determine if the observed antiviral activity is due to specific inhibition of the virus or simply due to toxicity to the host cells.

Principle: The viability of uninfected cells is measured in the presence of varying concentrations of the test compound.

Detailed Protocol (MTT or XTT Assay):

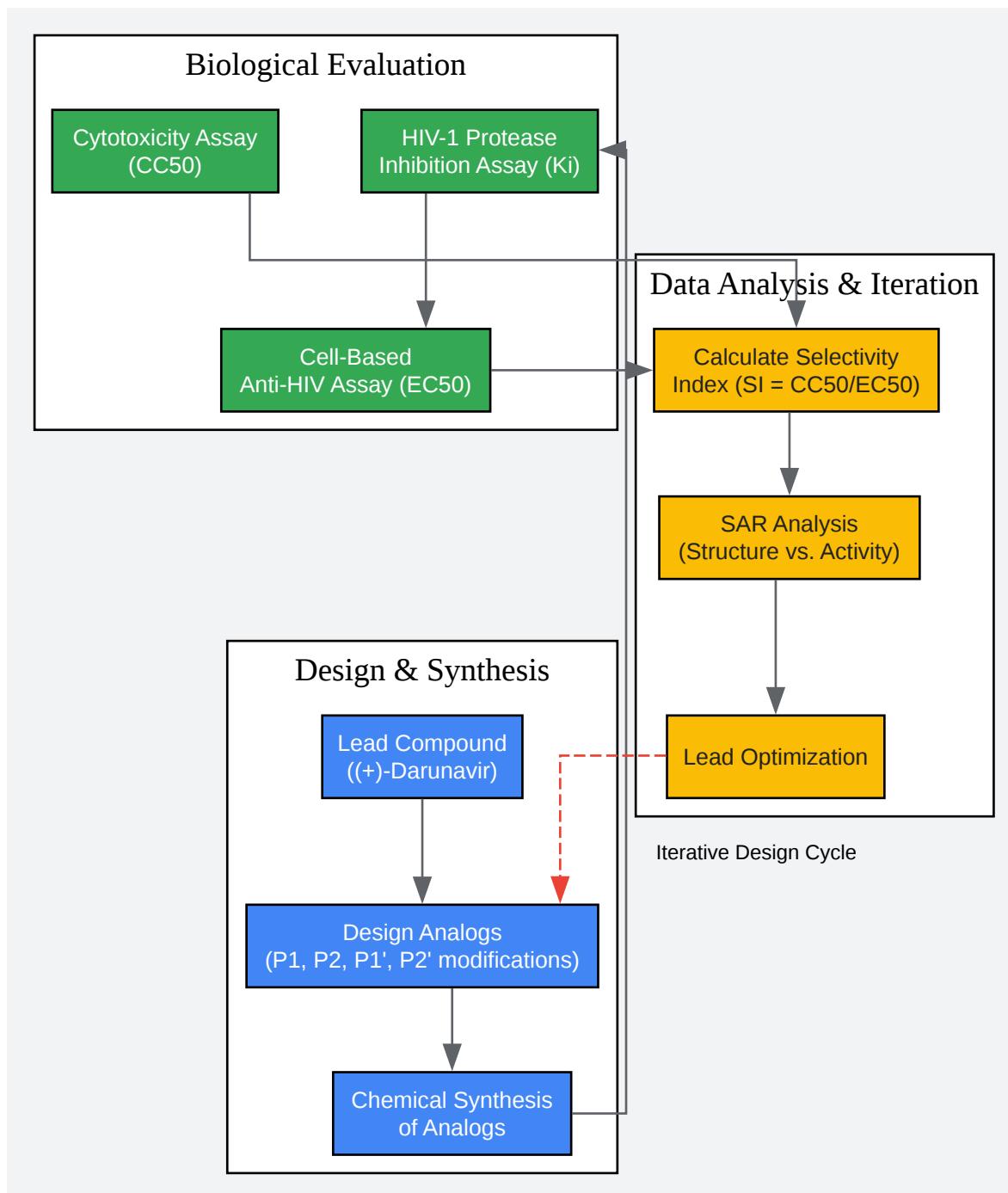
- Cell Culture and Treatment:
 - Seed cells (e.g., MT-4 or other relevant cell lines) in a 96-well plate.
 - Add serial dilutions of the test compound. Include a "cells only" control.
 - Incubate the plate for a duration that matches the antiviral assay (e.g., 4-5 days).

- Cell Viability Measurement:
 - Perform the MTT or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay as described previously.
- Data Analysis:
 - The percentage of cytotoxicity is calculated for each compound concentration relative to the untreated cell control.
 - The CC50 value (the concentration of the compound that reduces cell viability by 50%) is determined from the dose-response curve.

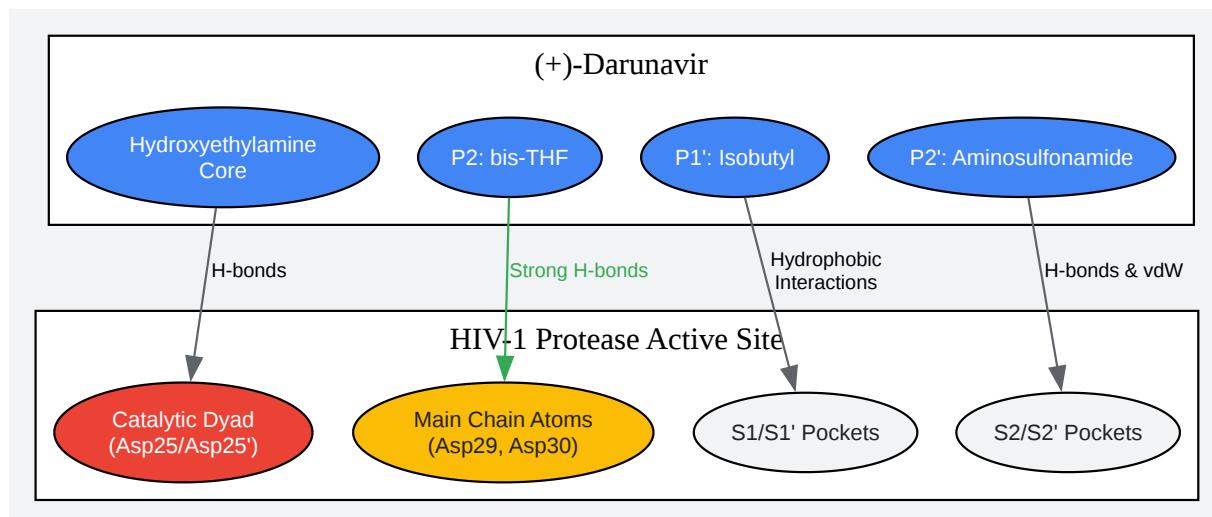
Selectivity Index (SI): The SI is a critical parameter for evaluating the therapeutic potential of an antiviral compound and is calculated as: $SI = CC50 / EC50$ A higher SI value indicates a greater window between the concentration at which the drug is effective against the virus and the concentration at which it is toxic to the host cells.

Visualizing SAR Studies and Workflows

Graphviz diagrams can be used to illustrate the logical flow of SAR studies and the key interactions of Darunavir.

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Caption: A typical workflow for a structure-activity relationship (SAR) study of Darunavir analogs.



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Caption: Key binding interactions of **(+)-Darunavir** within the HIV-1 protease active site.

Conclusion

The structure-activity relationship of **(+)-Darunavir** is a testament to the power of rational, structure-based drug design. The bis-THF moiety at the P2 position is a key determinant of its high affinity through strong hydrogen bonding with the protease backbone. Modifications at the P1' and P2' positions offer opportunities to further enhance potency and overcome resistance, although careful consideration of steric and electronic properties is required. The detailed experimental protocols provided herein serve as a guide for the continued exploration of new Darunavir analogs. Future efforts in this area will likely focus on designing inhibitors that can maintain high potency against a broader range of resistant viral strains, further solidifying the legacy of Darunavir in the fight against HIV/AIDS.

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